2-cyclopropyl-9H-fluorene
Description
2-Cyclopropyl-9H-fluorene is a fluorene derivative featuring a cyclopropane ring attached to the 2-position of the fluorene core. Fluorene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₃H₁₀, serves as the parent structure for this compound . The cyclopropyl substituent introduces steric strain and electronic effects, which can significantly alter its chemical reactivity, solubility, and environmental behavior compared to unsubstituted fluorene or its derivatives.
Properties
CAS No. |
60294-25-9 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-cyclopropyl-9H-fluorene |
InChI |
InChI=1S/C16H14/c1-2-4-15-13(3-1)10-14-9-12(11-5-6-11)7-8-16(14)15/h1-4,7-9,11H,5-6,10H2 |
InChI Key |
FTBYIPUFRWIZDJ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Data for Selected Fluorene Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Cyclopropyl at C2 | C₁₆H₁₄* | ~210.29* | Cyclopropane ring |
| 2-Nitro-9H-fluorene | Nitro (-NO₂) at C2 | C₁₃H₉NO₂ | 211.22 | Nitro group |
| 9H-Fluorene (parent) | None | C₁₃H₁₀ | 166.22 | Aromatic hydrocarbon |
| 9-Fluorenone | Ketone (=O) at C9 | C₁₃H₁₀O | 180.22 | Carbonyl group |
| 9-Methylidenefluorene | Methylidene (=CH₂) at C9 | C₁₄H₁₀ | 178.23 | Exocyclic double bond |
Key Observations:
- In contrast, the nitro group in 2-nitro-9H-fluorene is strongly electron-withdrawing, which may stabilize the aromatic system but increase environmental persistence due to reduced biodegradability . 9-Fluorenone’s carbonyl group significantly increases polarity, reducing hydrophobicity compared to the parent fluorene .
Environmental and Physicochemical Behavior
Bioaccumulation Potential:
- Fluorene derivatives generally exhibit moderate bioaccumulation factors (BCF). For unsubstituted fluorene, BCF values range from 100–500 in aquatic organisms, depending on trophic levels .
- QSAR models suggest nitro-PAHs exhibit higher bioaccumulation due to resistance to metabolic breakdown .
- The cyclopropyl substituent in this compound may also enhance lipophilicity, but its strained ring could lead to higher reactivity, possibly reducing environmental persistence compared to nitro-substituted analogs .
Stability and Reactivity :
- 9-Methylidenefluorene’s exocyclic double bond renders it prone to [4+2] cycloaddition reactions, whereas the cyclopropane ring in this compound may undergo strain-driven ring-opening under acidic or thermal conditions .
Spectral and Analytical Data
- 2-Nitro-9H-fluorene : Infrared (IR) spectroscopy reveals strong N=O stretching vibrations at ~1520 cm⁻¹ and aromatic C-H bending at ~750 cm⁻¹ .
- This compound : While specific spectral data are unavailable, cyclopropane C-H stretching (~3050 cm⁻¹) and ring deformation modes (~1000–800 cm⁻¹) are expected to dominate its IR profile .
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